molecular formula C15H16F6N2O3S B4708212 4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium

4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium

Cat. No.: B4708212
M. Wt: 418.4 g/mol
InChI Key: WKYYTACZUFMWJL-UHFFFAOYSA-M
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Description

4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium is a complex organic compound that combines the properties of both sulfonate and imidazolium groups. This compound is known for its unique chemical structure, which includes a sulfonate group attached to a methylbenzene ring and an imidazolium ion with trifluoromethyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1,2,3-trimethylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand

Properties

IUPAC Name

4-methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F6N2.C7H8O3S/c1-4-15(2)5(7(9,10)11)6(16(4)3)8(12,13)14;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYYTACZUFMWJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C(=C(N1C)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Reactant of Route 2
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Reactant of Route 3
Reactant of Route 3
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Reactant of Route 4
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Reactant of Route 5
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium
Reactant of Route 6
Reactant of Route 6
4-Methylbenzenesulfonate;1,2,3-trimethyl-4,5-bis(trifluoromethyl)imidazol-1-ium

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